3-[(Hydrazinothioxomethyl)amino]phenol
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Overview
Description
“3-[(Hydrazinothioxomethyl)amino]phenol” is a complex organic compound. It is an aromatic amine and a phenol . It is the meta isomer of 2-aminophenol and 4-aminophenol .
Synthesis Analysis
The synthesis of phenols like “3-[(Hydrazinothioxomethyl)amino]phenol” can be achieved through various methods. One common method is the nucleophilic aromatic substitution . Another method involves the rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .Molecular Structure Analysis
The molecular structure of “3-[(Hydrazinothioxomethyl)amino]phenol” is similar to that of 3-Aminophenol, which is an organic compound with the formula C6H4(NH2)(OH). It is an aromatic amine and a phenol . The structure of phenols consists of two parts: the aromatic ring or the aryl group and the functional group (OH) or the hydroxyl group .Chemical Reactions Analysis
Phenols, including “3-[(Hydrazinothioxomethyl)amino]phenol”, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of Phenols yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Physical And Chemical Properties Analysis
Phenols, including “3-[(Hydrazinothioxomethyl)amino]phenol”, have distinctive physical and chemical properties. They are colorless liquids or solids but can turn reddish-brown due to oxidation . The boiling points of phenols increase with an increase in the number of carbon atoms due to the enhancement of van der Waals forces . They are readily soluble in water due to their ability to form hydrogen bonding .Scientific Research Applications
Cancer Research
This compound has been used in the synthesis of derivatives that target the HER-2 overexpressed breast cancer cell line SKBr-3 . These derivatives have shown activity against HER-2 overexpressed SKBr-3 cells, indicating potential use in cancer research and treatment .
Drug Optimization
The structural modification of thiosemicarbazone (TSC) derivatives, which include N-(3-hydroxyphenyl)hydrazinecarbothioamide, has high potential in improving existing drug candidates . This opens up possibilities for the development of more effective drugs.
Synthesis of Hydrazones
N-(3-hydroxyphenyl)hydrazinecarbothioamide can be used in the synthesis of hydrazones . Hydrazones are an important class of compounds with a wide range of biological activities, including antibacterial, antimalarial, antiviral, and antitumor activities .
Synthesis of Quinazolines
This compound can also be used in the synthesis of quinazolines . Quinazolines have been reported to possess high anti-inflammatory and analgesic activity .
Transition Metal Complexation
N-(3-hydroxyphenyl)hydrazinecarbothioamide can be used in the complexation of transition metals . These complexes have applications in various fields, including the development of antibiotics, antimicrobials, and anti-inflammatory remedies .
Synthesis of Schiff Bases
This compound can be used in the synthesis of Schiff bases . Schiff bases have a wide range of applications, including their use as intermediates in the synthesis of other compounds and as ligands in the formation of coordination compounds .
Safety And Hazards
The safety data sheet for 3-Aminophenol, a compound similar to “3-[(Hydrazinothioxomethyl)amino]phenol”, indicates that it may form combustible dust concentrations in air and is harmful if swallowed or inhaled . It is advised to use personal protective equipment as required and avoid breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
1-amino-3-(3-hydroxyphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3OS/c8-10-7(12)9-5-2-1-3-6(11)4-5/h1-4,11H,8H2,(H2,9,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEYQLHWUKJYLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC(=S)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxyphenyl)hydrazinecarbothioamide |
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